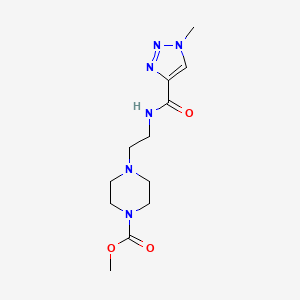

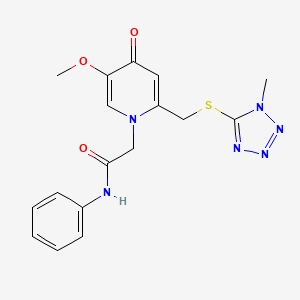

methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Triazole is a type of triazole, a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. It is often used in the synthesis of pharmaceuticals and polymeric materials.

Molecular Structure Analysis

1,2,4-Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles, such as the compound , are often used in medicinal chemistry due to their mimicry of the peptide bond and their ability to improve pharmacokinetic properties . They serve as core structures in the development of new drugs with potential activities against various diseases. For instance, triazole derivatives have been incorporated into compounds with anticonvulsant, antibacterial, and anticancer properties.

Organic Synthesis

The triazole ring is a versatile intermediate in organic synthesis. It can act as a scaffold for building complex molecular structures, which is crucial in the synthesis of natural products and novel polymers . The compound’s stability under various conditions makes it an excellent candidate for multi-step synthetic processes.

Polymer Chemistry

In polymer science, triazole derivatives are utilized to create polymers with specific properties, such as thermal stability and mechanical strength . The compound can be incorporated into the backbone of polymers or used as a cross-linking agent to enhance the material’s durability.

Supramolecular Chemistry

The ability of triazole derivatives to engage in hydrogen bonding makes them suitable for designing supramolecular structures . These structures have applications in the development of molecular machines, sensors, and self-assembling materials.

Bioconjugation

Triazole rings can be used for bioconjugation, linking biomolecules to other structures without disrupting their biological activity . This application is particularly useful in the field of targeted drug delivery and diagnostic imaging.

Chemical Biology

In chemical biology, triazole derivatives are used to probe biological systems and understand molecular interactions . The compound can be part of small molecules that interact with proteins, nucleic acids, or other biomolecules, providing insights into their function and mechanism.

Fluorescent Imaging

The triazole core can be modified to exhibit fluorescent properties, making it useful in imaging techniques . These derivatives can be used as markers or probes in cellular imaging, allowing researchers to visualize biological processes in real-time.

Materials Science

Due to their robustness and stability, triazole derivatives are used in the creation of new materials with desired electronic, optical, or mechanical properties . The compound can contribute to the development of advanced materials for use in electronics, coatings, and other technological applications.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[2-[(1-methyltriazole-4-carbonyl)amino]ethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N6O3/c1-16-9-10(14-15-16)11(19)13-3-4-17-5-7-18(8-6-17)12(20)21-2/h9H,3-8H2,1-2H3,(H,13,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIQNGPMAIXHAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCN2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-(1-methyl-1H-1,2,3-triazole-4-carboxamido)ethyl)piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B2901509.png)

![3-[[1-(1,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2901513.png)

![N-[2-(1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2901515.png)

![N-(5-fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2901517.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2901528.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2901530.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-methoxybenzamide](/img/structure/B2901533.png)